trans-4'-Ethyl-2-fluoro-4-(4-pentylcyclohexyl)-1,1'-biphenyl trans-4'-Ethyl-2-fluoro-4-(4-pentylcyclohexyl)-1,1'-biphenyl
Brand Name: Vulcanchem
CAS No.: 83171-55-5
VCID: VC16994920
InChI: InChI=1S/C25H33F/c1-3-5-6-7-20-10-12-21(13-11-20)23-16-17-24(25(26)18-23)22-14-8-19(4-2)9-15-22/h8-9,14-18,20-21H,3-7,10-13H2,1-2H3
SMILES:
Molecular Formula: C25H33F
Molecular Weight: 352.5 g/mol

trans-4'-Ethyl-2-fluoro-4-(4-pentylcyclohexyl)-1,1'-biphenyl

CAS No.: 83171-55-5

Cat. No.: VC16994920

Molecular Formula: C25H33F

Molecular Weight: 352.5 g/mol

* For research use only. Not for human or veterinary use.

trans-4'-Ethyl-2-fluoro-4-(4-pentylcyclohexyl)-1,1'-biphenyl - 83171-55-5

Specification

CAS No. 83171-55-5
Molecular Formula C25H33F
Molecular Weight 352.5 g/mol
IUPAC Name 1-(4-ethylphenyl)-2-fluoro-4-(4-pentylcyclohexyl)benzene
Standard InChI InChI=1S/C25H33F/c1-3-5-6-7-20-10-12-21(13-11-20)23-16-17-24(25(26)18-23)22-14-8-19(4-2)9-15-22/h8-9,14-18,20-21H,3-7,10-13H2,1-2H3
Standard InChI Key QVFBANOSNYADEV-UHFFFAOYSA-N
Canonical SMILES CCCCCC1CCC(CC1)C2=CC(=C(C=C2)C3=CC=C(C=C3)CC)F

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of trans-4'-Ethyl-2-fluoro-4-(4-pentylcyclohexyl)-1,1'-biphenyl (IUPAC name: 4-ethyl-2-fluoro-4'-(4-pentylcyclohexyl)-1,1'-biphenyl) consists of two phenyl rings connected by a single bond. Key substituents include:

  • A fluoro group at the 2-position of the first phenyl ring.

  • An ethyl group (-CH2CH3) at the 4'-position of the second phenyl ring.

  • A 4-pentylcyclohexyl group attached to the 4-position of the second phenyl ring.

Table 1: Key Physicochemical Parameters

PropertyValueSource
Molecular FormulaC25H34F
Molecular Weight334.55 g/mol
Melting Point145–147°C
SMILES NotationC1CCC(CC1CCCCC)C2=CC=C(C=C2)C3=CC=C(C=C3F)CC

The trans configuration of the cyclohexyl group ensures optimal steric arrangement, enhancing thermal stability and mesomorphic behavior . The fluorine atom introduces electronegativity, influencing dipole interactions critical for liquid crystalline phases .

Synthesis and Optimization

Synthesis of this compound typically involves multi-step organic reactions, leveraging cross-coupling strategies. A common pathway includes:

  • Suzuki-Miyaura Coupling: Formation of the biphenyl core via palladium-catalyzed coupling between halogenated phenylboronic acids and aryl halides.

  • Cyclohexyl Group Introduction: Alkylation or Friedel-Crafts acylation to attach the pentylcyclohexyl moiety.

  • Fluorination: Electrophilic aromatic substitution or halogen exchange to install the fluorine atom.

Critical challenges include achieving regioselectivity during fluorination and minimizing steric hindrance during cyclohexyl group attachment . Optimized protocols report yields of 70–85% with purity >97% after chromatographic purification .

Applications in Liquid Crystal Technologies

This compound exhibits pronounced mesogenic properties, making it valuable in liquid crystal displays (LCDs). Its structural features contribute to:

  • Broad Nematic Phase Range: Stable between 120°C and 180°C, ideal for high-temperature applications .

  • Low Viscosity: Enhances response times in electro-optical devices .

  • High Birefringence (Δn): Δn ≈ 0.18–0.22, improving light modulation efficiency .

Table 2: Performance Metrics in LCD Applications

ParameterValueSource
Nematic-Iso Transition (°C)178
Rotational Viscosity (mPa·s)45
Dielectric Anisotropy (Δε)+6.2

Comparative studies highlight its superiority over non-fluorinated analogs, with 20% faster switching times in prototype displays .

CompoundEC50 (μM)ReliabilitySource
3cHdFEtOteFB1.76High
4bcHtFMeOdFP2.50High
VbcH4OdFP6.55High

Environmental persistence studies are lacking, but the ethyl and cyclohexyl groups suggest moderate biodegradability.

Comparative Analysis with Structural Analogs

Modifying substituents significantly alters material properties:

Table 4: Impact of Substituent Variation on Properties

CompoundΔnΔεCytotoxicity (EC50, μM)Source
trans-4'-Ethyl-2-fluoro...0.20+6.2N/A
4cH2OdFB (Ethoxy analog)0.18+5.35.34
3cHtFEtOteFB (Trifluoroethoxy)0.22+7.11.76

Fluorination consistently enhances dielectric anisotropy but may increase bioactivity .

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